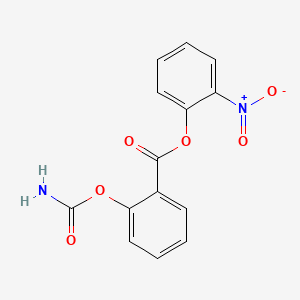
7-Methylmianserin maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Methylmianserin maleate involves several steps, including the preparation of mianserin and its subsequent methylation and maleation. The synthetic route typically involves the following steps:
Synthesis of Mianserin: Mianserin is synthesized through a series of reactions starting from dibenzo[c,f]pyrazino[1,2-a]azepine.
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
7-Methylmianserin maleate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include various N-substituted derivatives and oxidized or reduced forms of the compound .
Scientific Research Applications
7-Methylmianserin maleate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methylmianserin maleate is similar to that of mianserin. It primarily acts by blocking alpha-adrenergic, histamine H1, and certain serotonin receptors . This leads to an increase in the levels of norepinephrine and serotonin in the brain, which helps alleviate symptoms of depression and anxiety . The compound’s effects on neurotransmitter systems make it a valuable tool in neuropharmacological research .
Comparison with Similar Compounds
7-Methylmianserin maleate can be compared with other similar compounds such as:
Mianserin: The parent compound, which has similar pharmacological properties but lacks the methyl and maleate groups.
Mirtazapine: A closely related tetracyclic antidepressant with a similar mechanism of action but different receptor binding profiles.
Pheniramine maleate: An H1 histamine receptor antagonist with different therapeutic applications.
Properties
CAS No. |
85750-29-4 |
|---|---|
Molecular Formula |
C23H26N2O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;5,18-dimethyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C19H22N2.C4H4O4/c1-14-7-8-16-12-15-5-3-4-6-17(15)19-13-20(2)9-10-21(19)18(16)11-14;5-3(6)1-2-4(7)8/h3-8,11,19H,9-10,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
AUNYKUAYDJKNAD-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=CC2=C(CC3=CC=CC=C3C4N2CCN(C4)C)C=C1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC2=C(CC3=CC=CC=C3C4N2CCN(C4)C)C=C1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



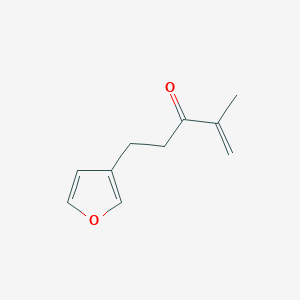
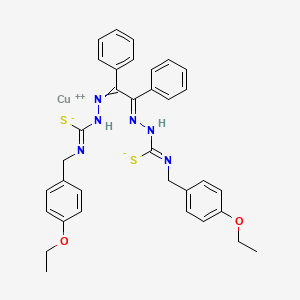
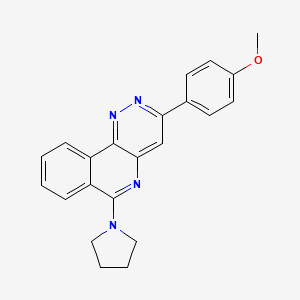
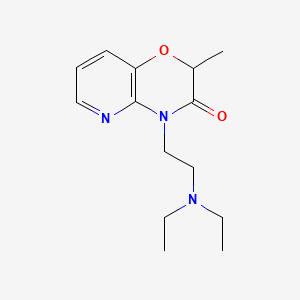
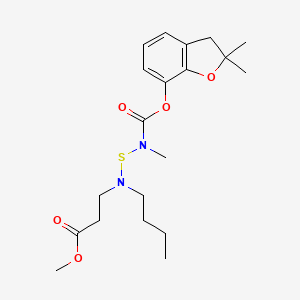
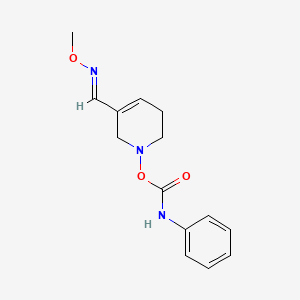
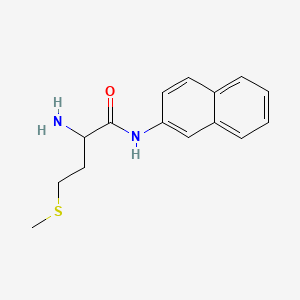
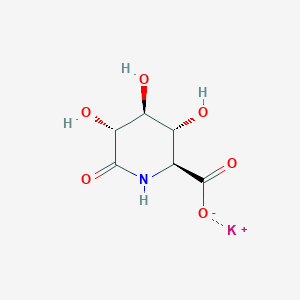
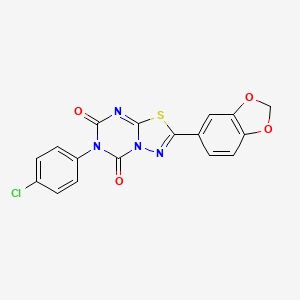
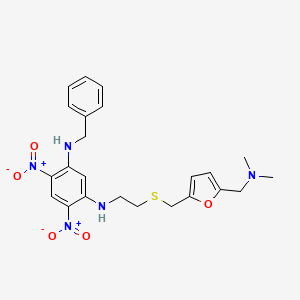
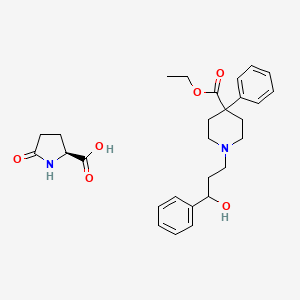
![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
